molecular formula C7H14FNO2 B13636659 Methyl 2-amino-6-fluorohexanoate

Methyl 2-amino-6-fluorohexanoate

Cat. No.: B13636659
M. Wt: 163.19 g/mol
InChI Key: IBVOHMHALRSVKB-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-fluorohexanoate is a fluorinated amino acid ester with a six-carbon backbone. The methyl ester moiety enhances solubility in organic solvents, which is critical for reactivity in synthetic pathways. Comparative analysis with structurally analogous compounds (e.g., methyl esters, amino acids, and fluorinated derivatives) provides insights into its physicochemical properties, reactivity, and safety profile.

Properties

Molecular Formula

C7H14FNO2

Molecular Weight

163.19 g/mol

IUPAC Name

methyl 2-amino-6-fluorohexanoate

InChI

InChI=1S/C7H14FNO2/c1-11-7(10)6(9)4-2-3-5-8/h6H,2-5,9H2,1H3

InChI Key

IBVOHMHALRSVKB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCCCF)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-6-fluorohexanoate typically involves the following steps:

    Starting Material: The process begins with hexanoic acid as the starting material.

    Fluorination: The sixth position of hexanoic acid is fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Amination: The second position is then aminated using a suitable amination reagent like ammonia or an amine under catalytic conditions.

    Esterification: Finally, the carboxylic acid group is esterified using methanol in the presence of an acid catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Fluorination: Using industrial fluorinating agents in large reactors.

    Continuous Amination: Employing continuous flow reactors for efficient amination.

    Large-Scale Esterification: Utilizing industrial esterification units to produce the final ester product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-fluorohexanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols in the presence of a base.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Azido or thiol-substituted products.

Scientific Research Applications

Methyl 2-amino-6-fluorohexanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-6-fluorohexanoate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Pathways Involved: It may interfere with metabolic pathways involving amino acids and fatty acids, leading to altered cellular functions.

Comparison with Similar Compounds

Structural and Functional Group Comparison

Table 1: Key Structural and Functional Differences
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups CAS Number
Methyl 2-amino-6-fluorohexanoate* C₇H₁₄FNO₂ ~163.19 Amino (-NH₂), Fluoro (-F), Ester Not Available
Methyl 2-hydroxyacetate C₃H₆O₃ 90.08 Hydroxyl (-OH), Ester 96-35-5
6-aminohexanoate C₆H₁₃NO₂ 131.17 Amino (-NH₂), Carboxylic Acid 60-32-2
Ethametsulfuron methyl ester C₁₅H₁₈N₄O₆S 382.39 Sulfonylurea, Triazine, Ester Not Available

*Estimated based on structural analogs.

Key Observations :

  • Fluorine Impact: The fluoro group in this compound likely increases electronegativity and metabolic stability compared to non-fluorinated analogs like 6-aminohexanoate .
  • Ester Reactivity : Methyl esters (e.g., Methyl 2-hydroxyacetate ) undergo hydrolysis under acidic/basic conditions, a property shared with the target compound.
  • Biological Activity: Sulfonylurea methyl esters (e.g., ethametsulfuron) are herbicides , whereas amino-fluoro derivatives may target biological pathways (e.g., enzyme inhibition).

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property This compound* Methyl 2-hydroxyacetate 6-aminohexanoate
Boiling Point (°C) ~200-220 (est.) 144-146 Not Available
Solubility in Water Low (ester dominance) Miscible High (carboxylic acid)
Stability Hydrolytically sensitive Stable under dry conditions Moderate

Notes:

  • The fluorine atom in this compound may reduce water solubility compared to hydroxyl or carboxylic acid analogs.
  • Hydrolytic instability is common in methyl esters, necessitating controlled storage (e.g., anhydrous environments) .

Key Differences :

  • Methyl 2-hydroxyacetate’s safety data emphasizes glove use and respiratory protection, likely applicable to the target compound .

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